Vitamine K

Vue d'ensemble

Description

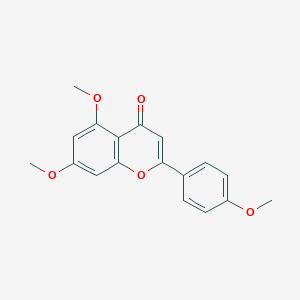

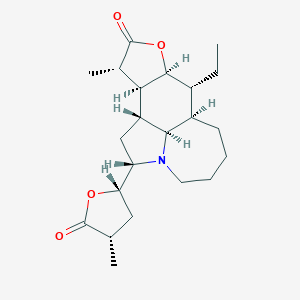

Vitamin K is a group of structurally similar, fat-soluble vitamers found in foods and marketed as dietary supplements. The human body requires vitamin K for the post-synthesis modification of certain proteins that are essential for blood coagulation and for controlling the binding of calcium in bones and other tissues . Vitamin K includes two natural vitamers: vitamin K1 (phylloquinone) and vitamin K2 (menaquinone), which differ in the length and degree of saturation of the carbon tail and the number of repeating isoprene units in the side chain .

Mécanisme D'action

Target of Action

Vitamin K primarily targets several key proteins involved in various physiological processes. It serves as a cofactor for the enzyme γ-glutamyl carboxylase, which modifies and activates precursors to coagulation factors II, VII, IX, and X . It is also involved in the maturation of other proteins that play different roles, particularly in the modulation of the calcification of connective tissues .

Mode of Action

Vitamin K’s interaction with its targets leads to significant changes in their function. As a cofactor of γ-glutamyl carboxylase, Vitamin K facilitates the carboxylation of selected glutamate residues in a number of proteins involved in the blood clotting sequence . This includes factors II (prothrombin), VII, IX, X, and proteins C, S, and Z, as well as the bone protein osteocalcin .

Biochemical Pathways

Vitamin K plays a crucial role in the coagulation cascade, a complex biochemical pathway that prevents excessive bleeding. It is essential for the posttranslational modification of seven proteins involved in this cascade . Moreover, it is involved in the maturation of another 11 or 12 proteins that play different roles, particularly in the modulation of the calcification of connective tissues .

Pharmacokinetics

Vitamin K is a fat-soluble vitamin. Its absorption requires intact pancreatic and biliary function and fat absorptive mechanisms. Dietary vitamin K is protein-bound and is liberated by the proteolytic action of pancreatic enzymes in the small intestine. Bile salts then solubilize vitamin K into mixed micelles for absorption into enterocytes, where it is incorporated into chylomicrons, thereby facilitating absorption into the intestinal lymphatics and portal circulation for transport to the liver .

Result of Action

The action of Vitamin K leads to several molecular and cellular effects. It strengthens bones by helping make osteocalcin, which helps prevent low bone density . It also prevents calcium buildup, clearing away calcium deposits from blood vessels, reducing calcification (hardening) in arteries, and reducing the risk of high blood pressure and kidney disease . Moreover, it has antioxidant properties, providing a protective action against oxidative cellular damage and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Vitamin K. Modern agricultural production and food processing practices have been found to impact negatively upon Vitamin K production, causing dysregulation of human intestinal flora . This can affect the bioavailability and effectiveness of Vitamin K in the body.

Applications De Recherche Scientifique

Vitamin K has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

Vitamin K is essential for the post-translational modification of certain proteins required for blood coagulation. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues on these proteins, converting them into gamma-carboxyglutamic acid (Gla) residues. This modification is necessary for the biological activity of these proteins, which include prothrombin, factors VII, IX, and X, and proteins C, S, and Z .

Cellular Effects

Vitamin K influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bone cells, Vitamin K2 activates osteocalcin, a protein that binds calcium and is essential for bone mineralization. In vascular cells, Vitamin K2 inhibits the calcification of blood vessels by activating matrix Gla protein (MGP), which prevents calcium deposition in the arterial walls .

Molecular Mechanism

At the molecular level, Vitamin K exerts its effects through the carboxylation of Gla proteins. This process involves the binding of Vitamin K to gamma-glutamyl carboxylase, which then carboxylates specific glutamic acid residues on target proteins. This carboxylation is essential for the binding of calcium ions, which is necessary for the biological activity of these proteins. Additionally, Vitamin K-dependent proteins play roles in regulating gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vitamin K can vary over time. Vitamin K is relatively stable but can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that continuous supplementation of Vitamin K can lead to sustained activation of Gla proteins, resulting in prolonged effects on blood coagulation and bone health .

Dosage Effects in Animal Models

In animal models, the effects of Vitamin K vary with different dosages. Low doses of Vitamin K are sufficient to maintain normal blood coagulation, while higher doses are required for optimal bone health and prevention of vascular calcification. Excessively high doses of Vitamin K can lead to toxicity, including liver damage and hemolytic anemia .

Metabolic Pathways

Vitamin K is involved in several metabolic pathways, including the carboxylation of Gla proteins and the regulation of calcium metabolism. The enzyme gamma-glutamyl carboxylase, which requires Vitamin K as a cofactor, is responsible for the carboxylation of glutamic acid residues on target proteins. Additionally, Vitamin K is involved in the synthesis of sphingolipids, which are important components of cell membranes .

Transport and Distribution

Vitamin K is transported in the bloodstream by lipoproteins and is distributed to various tissues, including the liver, bone, and vascular tissues. In the liver, Vitamin K is involved in the synthesis of blood coagulation factors. In bone and vascular tissues, Vitamin K2 is taken up by osteoblasts and vascular smooth muscle cells, where it activates Gla proteins involved in bone mineralization and inhibition of vascular calcification .

Subcellular Localization

Vitamin K is localized in various subcellular compartments, including the endoplasmic reticulum, where gamma-glutamyl carboxylase is located. This localization is essential for the carboxylation of Gla proteins. Additionally, Vitamin K is found in the mitochondria, where it is involved in the synthesis of sphingolipids and the regulation of cellular energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vitamin K1 can be synthesized through the condensation of 2-methyl-1,4-naphthoquinone with phytol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid . Vitamin K2, particularly menaquinone-4, can be synthesized by the alkylation of 2-methyl-1,4-naphthoquinone with geranylgeraniol .

Industrial Production Methods: Industrial production of vitamin K1 involves the extraction from plant sources, primarily green leafy vegetables, where it is directly involved in photosynthesis . Vitamin K2 is produced by bacterial fermentation, particularly by bacteria in the gut flora that convert vitamin K1 into various forms of vitamin K2 .

Analyse Des Réactions Chimiques

Types of Reactions: Vitamin K undergoes several types of chemical reactions, including:

Reduction: The reduction of vitamin K epoxide back to vitamin K is a crucial step in the vitamin K cycle.

Substitution: Vitamin K can undergo nucleophilic substitution reactions, particularly at the quinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as dithiothreitol and vitamin K epoxide reductase are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the quinone ring under mild conditions.

Major Products:

Oxidation: Vitamin K epoxide.

Reduction: Regenerated vitamin K.

Substitution: Various substituted quinones depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Vitamin K is unique among vitamins due to its role in the carboxylation of glutamate residues. Similar compounds include:

Vitamin E: Another fat-soluble vitamin, but it primarily acts as an antioxidant.

Vitamin D: Involved in calcium metabolism but functions through different mechanisms.

Vitamin A: Fat-soluble and involved in vision and immune function.

Vitamin K’s uniqueness lies in its specific role in blood coagulation and bone health, which is not shared by other vitamins .

Propriétés

IUPAC Name |

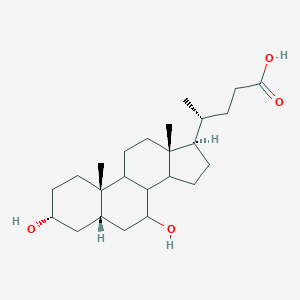

2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859134 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81818-54-4, 12001-79-5 | |

| Record name | 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81818-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin K | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin K | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vitamin K interact with its target, the γ-glutamyl carboxylase enzyme?

A1: Vitamin K acts as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of specific glutamic acid residues in vitamin K-dependent proteins (VKDPs), converting them to γ-carboxyglutamic acid (Gla) residues. [, ] This carboxylation reaction is essential for the proper functioning of VKDPs. []

Q2: What are the downstream effects of vitamin K-dependent carboxylation?

A2: The formation of Gla residues is crucial for the calcium-binding ability of VKDPs. This calcium binding enables VKDPs to interact with cell membranes and other proteins, ultimately influencing various physiological processes. [, ] For instance, in blood coagulation, Gla residues in clotting factors like prothrombin (factor II), factors VII, IX, and X are essential for their activation and participation in the coagulation cascade. [, ]

Q3: What is the molecular formula and weight of phylloquinone (vitamin K1)?

A3: Phylloquinone has the molecular formula C31H46O2 and a molecular weight of 450.70 g/mol.

Q4: Do different forms of vitamin K exist?

A4: Yes, vitamin K exists in two natural forms: phylloquinone (vitamin K1) found in plants and menaquinones (vitamin K2) found in animals and synthesized by microorganisms. [] Menaquinones have different subtypes, with menaquinone-4 (MK-4) and menaquinone-7 (MK-7) being the most studied. [, ]

Q5: What spectroscopic techniques are used to characterize vitamin K?

A5: Various techniques are employed, including ultraviolet-visible (UV-Vis) spectroscopy and high-performance liquid chromatography (HPLC) coupled with UV or electrochemical detectors. These methods allow for identification and quantification of vitamin K in different samples. [, ]

Q6: How stable is vitamin K under different storage conditions?

A6: Vitamin K is sensitive to light, oxygen, and heat. It is generally more stable in its reduced form (hydroquinone) compared to the oxidized form (quinone). Storage conditions like temperature, light exposure, and container material can influence its stability. []

Q7: Can you elaborate on the mechanism of vitamin K-dependent carboxylation?

A7: The carboxylation reaction involves a complex mechanism with several intermediates. Reduced vitamin K (vitamin K hydroquinone) is required for the carboxylation reaction, during which it is oxidized to vitamin K epoxide. [, ] The enzyme vitamin K epoxide reductase (VKOR) then recycles vitamin K epoxide back to its reduced form, enabling the cycle to continue. [, ]

Q8: How does the structure of vitamin K relate to its cofactor function?

A8: The structure of vitamin K is crucial for its interaction with the carboxylase enzyme and participation in the electron transfer steps of the carboxylation reaction. Modifications to its structure can impact its cofactor activity. []

Q9: Have computational methods been applied in vitamin K research?

A9: While not extensively covered in the provided papers, computational methods like molecular docking and molecular dynamics simulations could be used to study the interaction between vitamin K and its target enzymes, as well as to explore the impact of structural modifications on binding affinity and activity.

Q10: How do structural modifications of vitamin K affect its activity?

A10: Modifications to the structure of vitamin K, such as changes to the side chain or the ring system, can significantly impact its binding affinity for the carboxylase and its ability to participate in the electron transfer process, ultimately influencing its cofactor activity. []

Q11: What are some formulation strategies to improve vitamin K stability?

A11: Protecting vitamin K from light and oxygen is crucial. Formulations may include antioxidants, encapsulation techniques, and selection of appropriate packaging materials. [, ]

Q12: Are there specific SHE regulations related to research and handling of vitamin K?

A12: While specific regulations might vary depending on the location and specific form of vitamin K being handled, general laboratory safety procedures for handling chemicals and biological materials should be followed. Researchers should consult relevant safety data sheets and local regulations.

Q13: How is vitamin K absorbed and metabolized in the body?

A13: Vitamin K is absorbed in the small intestine in the presence of bile salts. Phylloquinone (vitamin K1) requires the presence of bile salts for optimal absorption, while menaquinones (vitamin K2) are absorbed more readily. [, ] After absorption, vitamin K is transported to the liver and other tissues. The liver is the primary site for vitamin K metabolism, where it undergoes a cycle of oxidation and reduction during the carboxylation reaction. [] Vitamin K and its metabolites are then excreted in bile and urine.

Q14: How is vitamin K status assessed in individuals?

A14: Vitamin K status can be evaluated by measuring:

- Prothrombin time (PT): reflects the activity of vitamin K-dependent clotting factors and is prolonged in deficiency states. [, , ]

- International normalized ratio (INR): a standardized measure of PT, used to monitor warfarin therapy, a vitamin K antagonist. [, ]

- Plasma phylloquinone concentration: a direct measure of vitamin K1 in the blood. []

- Percentage of undercarboxylated osteocalcin (%ucOC): reflects long-term vitamin K status. [, ]

Q15: What animal models are used in vitamin K research?

A15: Rodent models, particularly rats, are commonly employed. These models allow researchers to study the effects of vitamin K deficiency and supplementation on various physiological processes, including bone health and coagulation. [, , ]

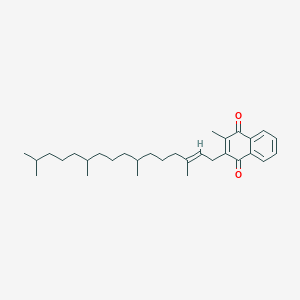

Q16: What is warfarin, and how does it relate to vitamin K?

A16: Warfarin is a vitamin K antagonist, meaning it inhibits the VKOR enzyme, disrupting the vitamin K cycle and ultimately reducing the synthesis of active vitamin K-dependent clotting factors. This effect is exploited for therapeutic purposes in preventing blood clot formation. [, , ]

Q17: Can resistance to warfarin develop?

A17: Yes, individuals can exhibit varying degrees of sensitivity to warfarin, and resistance can develop. This resistance can be due to genetic variations in VKORC1, the gene encoding VKOR, or other factors affecting vitamin K metabolism. [, ]

Q18: What are some challenges in measuring vitamin K in biological samples?

A20: Vitamin K exists in low concentrations in biological samples, requiring sensitive analytical techniques for accurate quantification. Additionally, the presence of different vitamin K vitamers necessitates methods that can distinguish between them. [, , ]

Q19: How are these challenges addressed in analytical methods?

A21: HPLC coupled with sensitive detectors, such as electrochemical detectors, has been successfully used to quantify vitamin K in various biological matrices. [, ] Additionally, sample preparation techniques are crucial to extract and concentrate vitamin K from complex matrices, improving the sensitivity and accuracy of measurements. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.